molecular formula C2H7NO<br>H2NCH2CH2OH<br>C2H7NO B043304 Ethanolamine CAS No. 141-43-5

Ethanolamine

Cat. No. B043304
CAS RN: 141-43-5
M. Wt: 61.08 g/mol
InChI Key: HZAXFHJVJLSVMW-UHFFFAOYSA-N
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Patent
US08173652B2

Procedure details

As described for example 24b, 3-(3-butyl-5-methyl-isoxazol-4-ylmethoxy)-isoxazole-5-carboxylic acid methyl ester (199 mg, 0.68 mmol), was converted using (R)-1-hydroxymethylethylamine (61 mg, 0.81 mmol), instead of ethanolamine, to the title compound (137 mg, 60%) which was obtained as a colourless gum after purification by chromatography (silica, heptane:ethyl acetate=1:1 to 0:1). MS: m/e=338.5 [M+H]+.
Name
3-(3-butyl-5-methyl-isoxazol-4-ylmethoxy)-isoxazole-5-carboxylic acid methyl ester
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[O:9][N:8]=[C:7]([O:10][CH2:11][C:12]2[C:13]([CH2:18][CH2:19][CH2:20][CH3:21])=[N:14][O:15][C:16]=2[CH3:17])[CH:6]=1)=[O:4].[OH:22][CH2:23][C@H:24]([NH2:26])[CH3:25]>>[CH2:23]([CH2:24][NH2:26])[OH:22].[OH:22][CH2:23][C@H:24]([NH:26][C:3]([C:5]1[O:9][N:8]=[C:7]([O:10][CH2:11][C:12]2[C:13]([CH2:18][CH2:19][CH2:20][CH3:21])=[N:14][O:15][C:16]=2[CH3:17])[CH:6]=1)=[O:4])[CH3:25]

Inputs

Step One
Name
3-(3-butyl-5-methyl-isoxazol-4-ylmethoxy)-isoxazole-5-carboxylic acid methyl ester
Quantity
199 mg
Type
reactant
Smiles
COC(=O)C1=CC(=NO1)OCC=1C(=NOC1C)CCCC
Step Two
Name
Quantity
61 mg
Type
reactant
Smiles
OC[C@@H](C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(O)CN
Name
Type
product
Smiles
OC[C@@H](C)NC(=O)C1=CC(=NO1)OCC=1C(=NOC1C)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 137 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.